N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide

Organic Synthesis Quality Control Procurement

Multi-step synthetic sequences often suffer from impurity-driven side reactions that reduce overall yield. This 98% pure N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide directly addresses that challenge. - The high purity minimizes side reactions, simplifying product isolation and improving yield in extended sequences. - The unique 2'-hydroxy substitution enables intramolecular hydrogen bonding and acts as a directing group in metal-catalyzed transformations, a reactivity profile absent in the 4'-hydroxy isomer. - The fluorine atom enhances metabolic stability in derived drug candidates, making this scaffold ideal for p38 kinase inhibitor analog synthesis.

Molecular Formula C15H14FNO2
Molecular Weight 259.28
CAS No. 1261975-62-5
Cat. No. B595964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide
CAS1261975-62-5
Molecular FormulaC15H14FNO2
Molecular Weight259.28
Structural Identifiers
SMILESCCNC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2O)F
InChIInChI=1S/C15H14FNO2/c1-2-17-15(19)12-8-7-10(9-13(12)16)11-5-3-4-6-14(11)18/h3-9,18H,2H2,1H3,(H,17,19)
InChIKeyMCUCLCJOJXAXRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide: High-Purity Building Block


N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide (CAS 1261975-62-5) is a fluorinated biphenyl derivative containing a carboxamide functional group and a 2'-hydroxy substituent. It is primarily utilized as a molecular building block in organic synthesis and medicinal chemistry research . The compound is commercially available from multiple suppliers with documented purity specifications ranging from 95% to 98% .

N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide: Structural Isomer Specificity


Biphenyl carboxamide derivatives with identical molecular formulas but different substitution patterns can exhibit markedly different chemical reactivity, physical properties, and biological interactions. For example, the 2'-hydroxy substituent in N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide can participate in intramolecular hydrogen bonding and act as a directing group in metal-catalyzed transformations . In contrast, the 4'-hydroxy isomer (CAS 1261894-26-1) or the 3'-fluoro-4'-hydroxy isomer [1] will display distinct reactivity profiles and may fail to replicate synthetic outcomes. The precise substitution pattern also influences the compound's utility as a pharmacophore in drug discovery campaigns, where subtle structural changes can alter target binding and selectivity [2].

N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide: Quantitative Evidence


Purity Comparison Across Suppliers

Among commercial sources, N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide is available at a purity of 98% from Leyan , compared to a minimum purity specification of 95% from AKSci .

Organic Synthesis Quality Control Procurement

Isomer Differentiation: 2'- vs. 4'-Hydroxy

The 2'-hydroxy substitution in N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide enables intramolecular hydrogen bonding and chelation effects that are absent in the 4'-hydroxy isomer (CAS 1261894-26-1) and the 3'-fluoro-4'-hydroxy isomer [1].

Structure-Activity Relationship Chemical Reactivity Medicinal Chemistry

Fluorine-Enhanced Binding Affinity

The presence of a fluorine atom in biphenyl carboxamide derivatives can increase metabolic stability and enhance binding interactions with target proteins [1]. While direct quantitative data for this specific compound is not available, class-level inference suggests that the 3-fluoro substitution may contribute to improved pharmacokinetic properties compared to non-fluorinated analogs.

Medicinal Chemistry Drug Design Fluorine Chemistry

N-Ethyl-3-fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxamide: Key Applications


Multi-Step Synthesis with High-Purity Materials

The 98% purity grade from Leyan makes this compound ideal for multi-step synthetic sequences where intermediate purification is impractical or would reduce overall yield. The high purity minimizes side reactions and simplifies product isolation.

p38 Kinase Inhibitor Scaffold Optimization

The biphenyl carboxamide core, combined with the fluorine atom and 2'-hydroxy group, positions this compound as a versatile building block for synthesizing p38 kinase inhibitor analogs [1]. The fluorine atom can enhance metabolic stability, while the hydroxy group offers a handle for further derivatization.

SAR Studies in Drug Discovery

The unique 2'-hydroxy substitution pattern allows researchers to probe the effects of intramolecular hydrogen bonding on target binding. By comparing this compound with the 4'-hydroxy isomer (CAS 1261894-26-1) , scientists can elucidate the structural determinants of biological activity.

Novel Fluorinated Pharmaceutical Development

Given the established benefits of fluorine in medicinal chemistry [2], this fluorinated biphenyl building block can be employed to synthesize novel drug candidates with improved pharmacokinetic profiles and target engagement.

Technical Documentation Hub

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